molecular formula C22H28N2O4 B10885118 (2,6-Dimethoxyphenyl)[4-(4-ethoxybenzyl)piperazin-1-yl]methanone

(2,6-Dimethoxyphenyl)[4-(4-ethoxybenzyl)piperazin-1-yl]methanone

Cat. No.: B10885118
M. Wt: 384.5 g/mol
InChI Key: JRKMMOFYUMYMLX-UHFFFAOYSA-N
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Description

(2,6-Dimethoxyphenyl)[4-(4-ethoxybenzyl)piperazin-1-yl]methanone is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 4-ethoxybenzyl group and a 2,6-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethoxyphenyl)[4-(4-ethoxybenzyl)piperazin-1-yl]methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Substitution with 4-Ethoxybenzyl Group: The piperazine ring is then reacted with 4-ethoxybenzyl chloride in the presence of a base such as potassium carbonate to introduce the 4-ethoxybenzyl group.

    Introduction of 2,6-Dimethoxyphenyl Group: The final step involves the reaction of the intermediate with 2,6-dimethoxybenzoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethoxyphenyl)[4-(4-ethoxybenzyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

(2,6-Dimethoxyphenyl)[4-(4-ethoxybenzyl)piperazin-1-yl]methanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,6-Dimethoxyphenyl)[4-(4-ethoxybenzyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: A piperazine derivative with a fluorophenyl group.

    N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide: A piperazine derivative with a chlorophenyl group and a methoxybenzamide moiety.

Uniqueness

(2,6-Dimethoxyphenyl)[4-(4-ethoxybenzyl)piperazin-1-yl]methanone is unique due to the presence of both 2,6-dimethoxyphenyl and 4-ethoxybenzyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other piperazine derivatives, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H28N2O4

Molecular Weight

384.5 g/mol

IUPAC Name

(2,6-dimethoxyphenyl)-[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C22H28N2O4/c1-4-28-18-10-8-17(9-11-18)16-23-12-14-24(15-13-23)22(25)21-19(26-2)6-5-7-20(21)27-3/h5-11H,4,12-16H2,1-3H3

InChI Key

JRKMMOFYUMYMLX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=C(C=CC=C3OC)OC

Origin of Product

United States

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